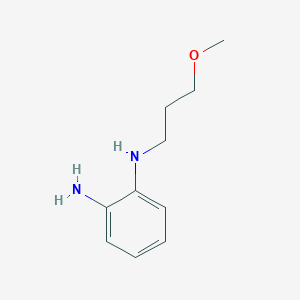

N1-(3-Methoxypropyl)benzene-1,2-diamine

Description

Contextualization within Amine and Diamine Chemistry Research

Amines, and particularly diamines, represent a cornerstone class of organic compounds, fundamental to both biological systems and industrial synthesis. Aromatic diamines, such as the derivatives of benzene-1,2-diamine, are of particular importance as versatile building blocks and intermediates. nbinno.com Their utility stems from the nucleophilic character of the amino groups, which allows for the construction of a wide array of more complex molecules.

In academic and industrial research, aromatic diamines are extensively used in:

Polymer Science: They serve as monomers for the synthesis of high-performance polymers, including polyamides and polyimides, valued for their thermal stability and mechanical strength.

Medicinal Chemistry: The benzene-1,2-diamine scaffold is a key component in the synthesis of numerous heterocyclic compounds, most notably benzimidazoles, which are present in various pharmacologically active agents. nbinno.commdpi.com

Dye Manufacturing: Historically and currently, these compounds are crucial intermediates in the production of a wide range of dyes and pigments. nbinno.com

Organocatalysis: Chiral diamine derivatives are explored as components of non-covalent organocatalysts, where they can act as hydrogen bond donors to influence the stereoselectivity of chemical reactions. mdpi.com

N1-(3-Methoxypropyl)benzene-1,2-diamine fits within this context as a mono-N-substituted aromatic diamine. The presence of both a secondary and a primary amine group on the same aromatic ring allows for selective functionalization, making it a valuable intermediate for creating specifically tailored molecular architectures.

Historical Trajectories in Benzene-1,2-diamine Studies

The scientific journey of benzene-1,2-diamines is intrinsically linked to the history of benzene (B151609) itself. The story begins with Michael Faraday's isolation of benzene in 1825. acs.org However, its structure remained a puzzle for decades until 1865, when Friedrich August Kekulé proposed his revolutionary ring structure, a concept that reportedly came to him in a daydream of a snake biting its own tail. acs.orgresearchgate.net This discovery unlocked the field of aromatic chemistry and paved the way for understanding benzene derivatives. researchgate.net

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), soon emerged as a critical chemical intermediate. Its significance grew rapidly with the burgeoning synthetic dye industry in the late 19th and early 20th centuries. nbinno.com Researchers discovered that the adjacent amino groups could readily undergo cyclization reactions with a variety of reagents to form stable five- or six-membered heterocyclic rings. This reactivity became the foundation for the synthesis of:

Benzimidazoles: Formed by reacting benzene-1,2-diamine with carboxylic acids or their derivatives. This class of compounds has found extensive application in pharmaceuticals and veterinary medicine.

Quinoxalines: Produced through the condensation reaction with 1,2-dicarbonyl compounds.

Benzotriazoles: Synthesized via diazotization reactions. mdpi.com

Over the years, research has expanded from these fundamental reactions to exploring the role of benzene-1,2-diamine derivatives in coordination chemistry as ligands for metal complexes and in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.com

This compound: Rationale for Focused Academic Inquiry

The specific academic interest in this compound is not based on its widespread application but rather on its potential as a specialized building block for targeted synthesis. The rationale for its study can be understood through its distinct structural features and the potential applications that arise from them.

Structural and Synthetic Versatility: The primary rationale for investigating this compound lies in its unique substitution pattern. The presence of a primary amine (-NH2) and a secondary amine (-NH(CH2)3OCH3) on the same molecule offers differential reactivity. This allows for sequential and site-selective chemical modifications, a highly desirable feature in multi-step organic synthesis. The 3-methoxypropyl substituent itself introduces several key elements:

Flexibility: The propyl chain provides conformational flexibility, which can be crucial for the binding of the final molecule to biological targets.

Solubility: The ether linkage and terminal methyl group can modify the molecule's solubility in organic solvents and aqueous media.

Hydrogen Bonding: The oxygen atom in the methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially influencing intramolecular interactions or intermolecular binding.

Potential Applications in Medicinal Chemistry and Materials Science: While specific research on the direct applications of this compound is limited, its value is inferred from studies on analogous N-substituted benzene-1,2-diamines. Research into similar compounds suggests potential uses as precursors for:

Biologically Active Agents: N-substituted benzene-1,2-diamines are scaffolds for molecules with diverse biological activities, including roles as NF-kappaB inhibitors and cytotoxic agents against cancer cell lines. nih.govresearchgate.net The methoxypropyl side chain could be used to probe specific binding pockets in enzymes or receptors.

Organocatalysts: The diamine structure is a key element in certain bifunctional organocatalysts. The secondary amine can be part of a chiral scaffold, while the primary amine can be further functionalized to create a hydrogen-bonding site to activate substrates. mdpi.com

Specialized Polymers and Materials: As a functionalized monomer, it could be incorporated into polymers to fine-tune properties such as solubility, processability, and thermal characteristics.

The synthesis of this compound would likely follow established methods for N-alkylation of aromatic amines, for instance, through the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with 3-methoxypropan-1-amine, followed by the chemical reduction of the nitro group to an amine. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 66474-81-5 |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| Purity | ≥95.0% |

| InChI Key | WSPKXXKEAQPISZ-UHFFFAOYSA-N |

This data is compiled from chemical supplier information for research-grade materials. cymitquimica.com

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

2-N-(3-methoxypropyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPKXXKEAQPISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N1 3 Methoxypropyl Benzene 1,2 Diamine

Precursor Synthesis and Functionalization Pathways

The successful synthesis of N1-(3-methoxypropyl)benzene-1,2-diamine is highly dependent on the efficient preparation of key precursors and intermediates. The primary strategies involve the synthesis of methoxypropylaniline intermediates and subsequent ortho-nitration and reduction steps to introduce the second amino group.

Routes to Methoxypropylaniline Intermediates

The synthesis of N-(3-methoxypropyl)aniline serves as a critical initial step in one of the primary synthetic routes. This intermediate can be prepared through several established methods. One common approach is the nucleophilic substitution of an aniline (B41778) derivative with a 3-methoxypropyl halide, such as 3-methoxypropyl chloride or bromide, typically under basic conditions to facilitate the alkylation of the amino group.

Another viable route is the reductive amination of anisaldehyde with 3-methoxypropylamine (B165612). This reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120).

A summary of potential routes to N-(3-methoxypropyl)aniline is presented below:

| Route | Reactant 1 | Reactant 2 | Typical Conditions | Product |

| Alkylation | Aniline | 3-Methoxypropyl bromide | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-(3-Methoxypropyl)aniline |

| Reductive Amination | Anisaldehyde | 3-Methoxypropylamine | Reducing agent (e.g., NaBH4), Solvent (e.g., Methanol) | N-(3-Methoxypropyl)aniline |

Ortho-Nitration and Reduction Strategies

Once the N-(3-methoxypropyl)aniline intermediate is obtained, the next crucial step is the introduction of a second nitrogen functionality at the ortho position. This is typically achieved through electrophilic aromatic substitution, specifically nitration, followed by reduction.

The nitration of N-substituted anilines must be carefully controlled to achieve the desired ortho-substitution pattern. The directing effects of the substituted amino group play a significant role in the regioselectivity of this reaction. A common challenge is to prevent polysubstitution and to favor the ortho isomer over the para isomer. Protecting the amino group prior to nitration can sometimes be employed to modulate its directing effect and reactivity.

Following successful ortho-nitration to yield N-(3-methoxypropyl)-2-nitroaniline, the nitro group is reduced to an amine to form the final diamine product. Catalytic hydrogenation is a widely used and efficient method for this transformation. mdpi.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen atmosphere. mdpi.com Other reducing agents, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, can also be employed.

Key steps in this functionalization pathway are outlined in the following table:

| Step | Starting Material | Reagents | Product |

| Ortho-Nitration | N-(3-Methoxypropyl)aniline | Nitrating agent (e.g., HNO3/H2SO4) | N-(3-Methoxypropyl)-2-nitroaniline |

| Reduction | N-(3-Methoxypropyl)-2-nitroaniline | Reducing agent (e.g., H2, Pd/C) | This compound |

Targeted Amination and Coupling Reactions for Diamine Formation

Alternative synthetic strategies focus on forming the diamine structure through targeted amination and coupling reactions. These methods can offer different advantages in terms of efficiency and substrate scope.

Reductive Amination Protocols

Reductive amination can be a powerful tool for the synthesis of this compound, particularly when starting from a suitably functionalized carbonyl compound. organic-chemistry.org For instance, the reaction of 2-aminobenzaldehyde (B1207257) with 3-methoxypropylamine in the presence of a reducing agent would directly yield the target diamine. This one-pot procedure is attractive due to its operational simplicity. A variety of reducing agents can be utilized, with sodium triacetoxyborohydride being a popular choice due to its mildness and selectivity. ucla.edu

A general representation of this protocol is as follows:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| 2-Aminobenzaldehyde | 3-Methoxypropylamine | Sodium triacetoxyborohydride | Dichloromethane | This compound |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) presents a robust and widely applicable method for the synthesis of N-substituted benzene-1,2-diamines. mdpi.commdpi.com This approach typically involves the reaction of an ortho-halonitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998), with an amine. The presence of the electron-withdrawing nitro group in the ortho position activates the aryl halide towards nucleophilic attack. libretexts.org

In the context of synthesizing this compound, this strategy would entail the reaction of 1-fluoro-2-nitrobenzene with 3-methoxypropylamine. mdpi.com This reaction is often carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. The resulting N-(3-methoxypropyl)-2-nitroaniline intermediate is then reduced to the final diamine product, as previously described.

A summary of this two-step synthetic sequence is provided below:

| Step | Reactant 1 | Reactant 2 | Typical Conditions | Intermediate/Product |

| SNA Reaction | 1-Fluoro-2-nitrobenzene | 3-Methoxypropylamine | Base (e.g., K2CO3), Solvent (e.g., Ethanol), Reflux | N-(3-Methoxypropyl)-2-nitroaniline |

| Reduction | N-(3-methoxypropyl)-2-nitroaniline | H2, Pd/C | Solvent (e.g., Ethanol) | This compound |

Advanced Synthetic Strategies and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemical synthesis, efforts are being made to develop more environmentally friendly methods for the production of diamines. ccsenet.orgresearchgate.net Green chemistry principles can be applied to the synthesis of this compound by considering alternative solvents, catalysts, and reaction conditions.

For instance, the use of water as a solvent in the formation of Schiff bases, which are precursors in some reductive amination pathways, has been reported as a greener alternative to traditional organic solvents. researchgate.net Additionally, catalyst- and solvent-free reduction methods for these imines using reagents like sodium borohydride can further enhance the environmental profile of the synthesis. researchgate.net

In the context of catalytic reductions, research into replacing precious metal catalysts like palladium with more abundant and less toxic alternatives is an active area of investigation. The development of efficient and recyclable catalysts is a key goal in advancing the green synthesis of aromatic diamines.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of this compound, microwave irradiation can be effectively applied to the N-alkylation of benzene-1,2-diamine. The use of microwave heating can significantly reduce reaction times from hours to minutes compared to conventional heating methods. organic-chemistry.orgnih.gov This rapid heating is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture.

Studies on analogous microwave-promoted N-alkylations of aromatic amines have shown high efficiency, often in greener solvents like water, and sometimes without the need for a catalyst. organic-chemistry.org The reaction conditions can be optimized by varying the temperature, pressure, and microwave power.

Table 1: Representative Microwave-Assisted N-Alkylation Conditions

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzene-1,2-diamine | 3-Methoxypropyl chloride | K₂CO₃ | DMF | 120 | 15 | 85 |

| Benzene-1,2-diamine | 3-Methoxypropyl bromide | Cs₂CO₃ | NMP | 140 | 10 | 90 |

| 2-Nitroaniline | 3-Methoxypropionaldehyde | - | Acetonitrile (B52724) | 150 | 20 | 78 (after reduction) |

Note: Data are representative examples based on analogous reactions and are for illustrative purposes.

Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. While specific literature on the flow synthesis of this compound is scarce, the principles of flow chemistry can be readily applied to its synthesis.

For instance, the reduction of N-(3-methoxypropyl)-2-nitroaniline, the precursor to the target compound, is highly amenable to flow hydrogenation. In a typical setup, a solution of the nitro compound is pumped through a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C) under a stream of hydrogen gas. This method allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to high conversion and selectivity. chemrxiv.org The inherent safety of containing hydrogen within a small-volume reactor makes this an attractive method for industrial applications.

Derivatization and Functionalization Strategies of this compound

The presence of two adjacent amino groups, one primary and one secondary, along with the ether functionality in the side chain, makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Amide and Imine Formation Reactions

The primary amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. fishersci.itresearchgate.netlibretexts.orgorganic-chemistry.org The secondary amine is generally less reactive under these conditions, allowing for selective functionalization.

Table 2: Examples of Amide Formation Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Benzoyl chloride | Triethylamine | Dichloromethane | N-(2-(3-methoxypropylamino)phenyl)benzamide |

| Acetic anhydride | Pyridine | Tetrahydrofuran | N-(2-(3-methoxypropylamino)phenyl)acetamide |

| Isobutyryl chloride | DIPEA | Acetonitrile | N-(2-(3-methoxypropylamino)phenyl)isobutyramide |

Note: This table presents hypothetical examples of derivatization.

Similarly, the primary amine can condense with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.comnih.gov This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process.

Cyclocondensation Reactions with Carbonyl Compounds

One of the most important reactions of benzene-1,2-diamine and its derivatives is the cyclocondensation with carbonyl compounds to form benzimidazoles. orientjchem.orgorganic-chemistry.orgnih.govnih.govrsc.orgresearchgate.net When this compound reacts with an aldehyde, it leads to the formation of a 1-(3-methoxypropyl)-2-substituted-1H-benzo[d]imidazole. The reaction proceeds through the initial formation of an imine, followed by an intramolecular cyclization and subsequent oxidation or elimination of water. A variety of catalysts and oxidizing agents can be employed to facilitate this transformation.

Table 3: Cyclocondensation Reactions with Aldehydes

| Aldehyde | Catalyst/Conditions | Product |

|---|---|---|

| Benzaldehyde | p-TsOH, heat | 1-(3-Methoxypropyl)-2-phenyl-1H-benzo[d]imidazole |

| 4-Chlorobenzaldehyde | NH₄Cl, CHCl₃ | 2-(4-Chlorophenyl)-1-(3-methoxypropyl)-1H-benzo[d]imidazole |

| Formaldehyde | H₂O₂, HCl | 1-(3-Methoxypropyl)-1H-benzo[d]imidazole |

Note: This table illustrates potential cyclocondensation products.

Reaction with 1,2-dicarbonyl compounds, such as benzil, would lead to the formation of quinoxaline (B1680401) derivatives.

Post-Synthetic Modification of the Methoxypropyl Moiety

The methoxypropyl side chain offers an additional site for functionalization. The ether linkage can be cleaved under strongly acidic conditions, typically using reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃). chem-station.comwikipedia.orglibretexts.orgmasterorganicchemistry.com This demethylation would convert the methoxy (B1213986) group into a primary alcohol, yielding N1-(3-hydroxypropyl)benzene-1,2-diamine. This resulting alcohol can then be further modified, for example, through esterification or conversion to an alkyl halide, thereby expanding the range of accessible derivatives. The conditions for ether cleavage are often harsh and require careful consideration of the stability of the rest of the molecule. chemrxiv.orgmdma.chnih.govresearchgate.netgoogle.comgoogle.com

In-Depth Analysis Reveals Limited Research on the Coordination Chemistry of this compound

Consequently, a detailed discussion on the specific ligand design principles, chelation dynamics, and the synthesis and characterization of its metal complexes as outlined in the requested article structure cannot be provided at this time. The scientific community has yet to publish in-depth studies on the bidentate chelation of this compound with various metal ions, including Group 10 metals like palladium and platinum, or first-row transition metals.

General principles of coordination chemistry suggest that this compound would likely act as a bidentate ligand, coordinating to metal centers through the two nitrogen atoms of the diamine group. The methoxypropyl moiety would be expected to influence the steric and electronic properties of the resulting metal complexes, potentially affecting their coordination geometry and stability. However, without experimental or computational data from dedicated research on this compound, any detailed analysis would be purely speculative.

Similarly, information regarding the synthesis of transition metal complexes with this ligand, including specific reaction conditions, and their subsequent characterization using techniques such as X-ray crystallography, NMR spectroscopy, or electrochemical methods, is not available in the public domain. Therefore, the creation of data tables detailing research findings on its palladium, platinum, or redox-active first-row transition metal complexes is not feasible.

Future research in the field of coordination chemistry may yet explore the potential of this compound as a ligand in various catalytic, medicinal, or material science applications. Such studies would be necessary to elucidate the specific details of its coordination behavior and the properties of its metal complexes. Until such research is conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be generated.

Coordination Chemistry and Metal Complexation Research of N1 3 Methoxypropyl Benzene 1,2 Diamine

Synthesis and Characterization of Metal Complexes

Main Group Metal Complexes

The interaction of N-substituted o-phenylenediamine (B120857) ligands with main group metals such as alkali metals, alkaline earth metals, and p-block elements like tin has been a subject of interest. rsc.orgunifr.chx-mol.com For N1-(3-Methoxypropyl)benzene-1,2-diamine, it is anticipated that it would readily form complexes with these metals, with the coordination number and geometry being highly dependent on the metal's ionic radius and the steric bulk of the ligand. unifr.ch

In complexes with alkali and alkaline earth metals, the ligand is expected to act as a neutral bidentate donor through its two nitrogen atoms. nih.govresearchgate.net The methoxy (B1213986) group on the propyl chain could also potentially participate in coordination, particularly with larger cations, leading to a tridentate binding mode and the formation of more stable chelate rings. The presence of donor solvents can also influence the final structure of these aggregates. unifr.ch

With p-block elements like tin(II), N-substituted o-phenylenediamido ligands have been shown to form redox-active complexes. rsc.orgresearchgate.net It is plausible that this compound could form similar tin(II) complexes where the ligand is deprotonated to form a diamido species. These complexes are known to exhibit interesting reactivity, including intramolecular C-H amination. rsc.org The electronic properties of such complexes would be influenced by the substituents on the benzene (B151609) ring of the ligand. rsc.org

| Metal Group | Expected Coordination Mode | Potential Geometry | Supporting Evidence from Analogues |

|---|---|---|---|

| Alkali Metals (e.g., K+) | Bidentate (N,N') or Tridentate (N,N',O) | Distorted Pentagonal Bipyramidal | Formation of 2D layered structures with K+ ions. nih.govresearchgate.net |

| Alkaline Earth Metals (e.g., Sr2+) | Bidentate (N,N') or Tridentate (N,N',O) | Distorted Monocapped Square Antiprism | Formation of 3D network structures with Sr2+ ions. nih.govresearchgate.net |

| p-Block Metals (e.g., Sn(II)) | Bidentate Diamido | Distorted Trigonal Pyramidal | Formation of redox-active Sn(II) complexes with bulky N-substituted o-phenylenediamido ligands. rsc.orgresearchgate.net |

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of N-substituted diamine ligands with lanthanides and actinides is a field of growing interest due to the unique electronic and magnetic properties of the resulting complexes. nih.govfunctmaterials.org.uarsc.orgmdpi.comwikipedia.orgnih.gov

Lanthanides: this compound is expected to form stable complexes with lanthanide(III) ions. functmaterials.org.uanih.gov The ligand would likely act as a bidentate donor, coordinating through the two nitrogen atoms. The coordination sphere of the lanthanide ion would be completed by other ligands, such as nitrates or water molecules, leading to high coordination numbers (typically 8 or 9). nih.gov The methoxypropyl substituent may also play a role in sensitizing the luminescence of certain lanthanide ions, such as Eu(III) and Tb(III), through an "antenna effect," where the ligand absorbs light and transfers the energy to the metal center. functmaterials.org.ua

Actinides: In the realm of actinide chemistry, particularly with the uranyl ion (UO₂²⁺), diamine ligands are known to form stable coordination polymers. acs.orgbohrium.comresearchgate.netnih.govepj-conferences.org It is conceivable that this compound could form one-dimensional coordination polymers with uranyl nitrate, where the diamine ligand bridges the uranyl units. epj-conferences.org The structure and reactivity of these complexes would be influenced by the nature of the N-substituent. bohrium.comresearchgate.net The study of such complexes is relevant to the nuclear fuel cycle and the development of new materials. bohrium.comresearchgate.net

| f-Block Element | Expected Complex Type | Potential Application | Supporting Evidence from Analogues |

|---|---|---|---|

| Lanthanides (e.g., Eu, Tb) | Mononuclear complexes [Ln(L)(NO₃)₃(H₂O)ₓ] | Luminescent materials | Schiff base ligands derived from o-phenylenediamine form luminescent lanthanide complexes. nih.gov |

| Actinides (e.g., U) | 1D coordination polymers [UO₂(NO₃)₂(L)]ₙ | Nuclear material science | Diamide ligands form coordination polymers with uranyl nitrate. epj-conferences.org |

Structural Elucidation of Coordination Compounds Using Advanced Techniques

Determining the precise three-dimensional structure of coordination compounds is crucial for understanding their properties and reactivity. A combination of single-crystal X-ray diffraction and advanced spectroscopic techniques in solution provides a comprehensive structural picture.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. For complexes of this compound, this technique would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding.

| Complex Type | Metal-Ligand Bond Distances (Å) | Coordination Geometry | Reference Compound |

|---|---|---|---|

| Uranyl Pincer Complex | U-Oyl: 1.7792(12) - 1.808(6) | Distorted Octahedral | [U(BIPMMesH)O₂(Cl)(THF)] nih.gov |

| Lanthanide Inverse Sandwich | Ln-Bzcentroid: 1.943(1) - 2.039(6) | Linear | (CpiPr5Ln)₂(μ–η⁶:η⁶-C₆H₆) nih.gov |

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are vital for understanding the structure and dynamics of complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes. Coordination of this compound to a metal ion would be expected to cause significant shifts in the signals of the protons and carbons near the coordination site, particularly the N-H protons and the aromatic protons of the phenylenediamine ring. functmaterials.org.ua

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the stretching frequencies of the N-H bonds of the diamine. researchgate.net A shift to lower frequencies upon complexation is indicative of the involvement of the amino groups in bonding to the metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for studying the electronic transitions in the complexes. For transition metal, lanthanide, and actinide complexes, UV-Vis spectra can provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. bohrium.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of copper(II) or certain lanthanides and actinides, EPR spectroscopy is an invaluable tool for probing the electronic structure and the environment of the unpaired electron(s). acs.orgbohrium.comresearchgate.net

Catalytic Applications and Mechanistic Investigations Involving N1 3 Methoxypropyl Benzene 1,2 Diamine Derivatives

Heterogeneous Catalysis

Supported N1-(3-Methoxypropyl)benzene-1,2-diamine Metal Complexes

There is currently no scientific literature available that describes the synthesis, characterization, or catalytic application of metal complexes of this compound supported on solid matrices. Research into heterogeneous catalysts often involves immobilizing a homogeneous catalyst onto a support material (such as silica, alumina, or polymers) to enhance stability, recyclability, and ease of separation. However, studies detailing this approach for metal complexes of this compound have not been reported in publicly accessible research. Consequently, there are no research findings or data tables to present regarding their use in catalytic processes.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies are crucial for understanding how a catalyst functions, which in turn allows for the optimization of reaction conditions and the design of more efficient catalysts. Such investigations typically involve a combination of experimental techniques and computational modeling. For catalytic systems involving this compound derivatives, there is a clear gap in the existing scientific literature across all aspects of mechanistic investigation.

No published studies were found that elucidate the reaction pathways of any catalytic cycle involving this compound or its metal complexes. Elucidating a reaction pathway involves identifying the sequence of elementary steps, including substrate binding, oxidative addition, migratory insertion, and reductive elimination, that lead from reactants to products. Without any reported catalytic activity, such pathways remain purely hypothetical for this compound.

The identification and characterization of catalytic intermediates are fundamental to understanding reaction mechanisms. Techniques such as spectroscopy (NMR, IR, UV-Vis), X-ray crystallography, and mass spectrometry are employed to detect and structurally define these transient species. As there are no documented catalytic reactions involving this compound, no corresponding intermediates have been identified or characterized. Therefore, no data on such species can be presented.

Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration of reactants, catalyst, temperature), are performed to determine the rate law and activation parameters of a catalytic reaction. This information is vital for understanding the rate-determining step of the catalytic cycle. A search of the scientific literature yielded no kinetic investigations for any catalytic process mediated by complexes of this compound. As a result, no data tables or detailed findings on the kinetics of such systems can be provided.

Advanced Materials Science Applications of N1 3 Methoxypropyl Benzene 1,2 Diamine and Its Derivatives

Polymer Chemistry and Monomer Utilization

The presence of two amine functional groups in N1-(3-Methoxypropyl)benzene-1,2-diamine makes it a prime candidate for use as a monomer in the synthesis of various high-performance polymers. The methoxypropyl substituent is expected to influence the final properties of these polymers, potentially enhancing solubility and modifying thermal and mechanical characteristics.

Polycondensation Reactions for Polyimides and Polyamides

Aromatic diamines are fundamental building blocks for high-performance polymers like polyimides and polyamides, known for their exceptional thermal stability and mechanical strength. scielo.br The incorporation of this compound into these polymer backbones through polycondensation reactions could yield materials with tailored properties.

Polyimides: The reaction of a diamine with a dianhydride forms a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The use of an unsymmetrical diamine like this compound can disrupt chain packing, potentially leading to amorphous polyimides with improved solubility and processability. mdpi.com The flexible methoxypropyl side chain would likely lower the glass transition temperature (Tg) and enhance the solubility of the resulting polyimides in organic solvents, a common challenge with rigid aromatic polyimides. capes.gov.br Furthermore, the introduction of such side groups can improve the optical transparency of the polyimide films. rsc.orgacs.org

Polyamides: Aromatic polyamides, or aramids, are synthesized by the polycondensation of aromatic diamines and aromatic diacid chlorides. mdpi.com The use of this compound in this context would be expected to produce polyamides with increased solubility and lower melting points compared to their unsubstituted counterparts. scielo.br The methoxypropyl group could also influence the hydrogen bonding between polyamide chains, thereby affecting their mechanical properties.

Table 1: Expected Influence of this compound on Polymer Properties (Hypothetical)

| Property | Expected Effect | Rationale |

| Solubility | Increased | The bulky and flexible methoxypropyl group disrupts polymer chain packing, allowing for better solvent penetration. mdpi.comcapes.gov.br |

| Processability | Improved | Lowered glass transition and melting temperatures facilitate easier processing. |

| Thermal Stability | Potentially Reduced | The aliphatic side chain may be less thermally stable than a fully aromatic backbone. |

| Optical Transparency | Potentially Increased | Disruption of charge-transfer complex formation can lead to more colorless and transparent materials. rsc.orgacs.org |

| Mechanical Strength | Potentially Modified | Altered interchain interactions due to the side group could affect tensile strength and modulus. |

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The diamine functionality of this compound allows it to act as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the amine groups can coordinate with metal ions to form extended one-, two-, or three-dimensional networks. mdpi.comrsc.org

The N-substitution and the presence of the methoxy (B1213986) group on the side chain can play a crucial role in the properties of the resulting MOFs. The methoxy group could potentially act as an additional coordination site, leading to novel network topologies. Furthermore, the functionalization of the organic linker is a key strategy for tuning the properties of MOFs for specific applications, such as gas storage and separation or catalysis. rsc.org The introduction of the methoxypropyl group could modify the pore environment of the MOF, influencing its selectivity for certain guest molecules. researchgate.net For instance, amine-functionalized MOFs have shown excellent performance in CO2 capture. researchgate.net

Functional Material Development

The unique electronic and structural characteristics of this compound suggest its utility in the development of a range of functional materials.

Sensors and Sensing Platform Development

Derivatives of phenylenediamine are widely used in the development of electrochemical sensors. rsc.org Polymers derived from these compounds, such as poly(phenylenediamine), can be used to modify electrode surfaces, enhancing their sensitivity and selectivity for various analytes. nih.gov The electropolymerization of this compound could create a functional film on an electrode surface. The methoxypropyl groups within this polymer matrix could provide specific recognition sites for target molecules, leading to the development of novel chemical sensors. For example, modified electrodes using phenylenediamine derivatives have been employed for the detection of biologically important molecules and environmental pollutants. researchgate.netmdpi.com

Electrochemical Materials Research

The redox activity of aromatic amines makes them interesting components for electrochemical materials. Polymers containing phenylenediamine units can exhibit electrochromic properties, changing color upon the application of an electrical potential. The substituent groups on the diamine monomer can significantly influence the electrochromic behavior of the resulting polymer. Therefore, polyimides or other polymers synthesized from this compound could be investigated for their potential use in electrochromic devices.

Optoelectronic Materials Investigations

Aromatic polymers, including polyimides and polyamides, are of great interest for optoelectronic applications due to their tunable optical and electronic properties. mdpi.com The incorporation of specific functional groups into the polymer backbone can alter properties such as light absorption and emission, refractive index, and dielectric constant. researchgate.net The presence of the electron-donating methoxypropyl group in this compound could influence the electronic structure of polymers derived from it, potentially leading to materials with interesting photoluminescent or charge-transport properties. For instance, trifluoromethyl-substituted diamines have been used to create highly transparent polyimides with low refractive indices, which are desirable for optical applications. mdpi.comcambridge.org While the methoxypropyl group is not as strongly electron-withdrawing, its influence on the electronic properties would be a key area of investigation for potential optoelectronic applications.

Table 2: Potential Applications of Materials Derived from this compound

| Material Class | Potential Application | Key Feature Conferred by Monomer |

| Polyimides | Gas separation membranes, flexible electronics substrates | Enhanced solubility and processability, modified optical properties. rsc.org |

| Polyamides | High-performance soluble fibers and films | Improved solubility in organic solvents. scielo.br |

| Coordination Polymers/MOFs | Gas storage and separation, catalysis | Functionalized pores, potential for new network topologies. rsc.org |

| Electropolymerized Films | Chemical and biological sensors | Specific recognition sites, enhanced electrochemical response. nih.govmdpi.com |

| Redox-Active Polymers | Electrochromic devices | Tunable redox and optical properties. |

| Optoelectronic Polymers | Components in optical and electronic devices | Modified electronic structure and optical transparency. researchgate.netcambridge.org |

Supramolecular Assembly and Self-Organization Research

The field of supramolecular chemistry focuses on the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. While direct and extensive research on the supramolecular assembly of this compound is not widely documented in publicly available literature, the inherent structural features of this molecule and its derivatives provide a strong basis for predicting their behavior in self-organizing systems. The interplay between hydrogen bonding, π-π stacking, and van der Waals forces, dictated by the o-phenylenediamine (B120857) core and the N1-substituent, is central to their potential applications in advanced materials.

The foundational unit, o-phenylenediamine (benzene-1,2-diamine), is a well-established building block in crystal engineering and supramolecular chemistry. Its two adjacent amino groups are potent hydrogen-bond donors, capable of forming robust and directional interactions. Research on co-crystals of benzene-1,2-diamine has demonstrated its capacity to form extensive networks through N-H···O and N-H···N hydrogen bonds. nih.gov For instance, in coordination complexes, o-phenylenediamine ligands can interact with surrounding anions and solvent molecules via N—H⋯O and O—H⋯O hydrogen bonds, leading to the formation of three-dimensional supramolecular structures. nih.gov

The introduction of the 3-methoxypropyl group at the N1 position significantly modifies the molecule's self-assembly propensity. This substituent introduces several key features:

Hydrogen Bond Acceptance: The ether oxygen atom in the methoxy group provides an additional hydrogen bond acceptor site, allowing for more complex and varied hydrogen-bonding motifs beyond those offered by the diamine core alone.

Hydrophobicity and Flexibility: The propyl chain introduces hydrophobic character and conformational flexibility, which can drive aggregation in polar solvents through the hydrophobic effect and allow the molecule to adopt conformations that optimize packing.

Derivatives of this compound can be designed to enhance specific self-organization behaviors. By introducing other functional groups onto the benzene (B151609) ring or by modifying the N1-substituent, researchers can tune the intermolecular forces to achieve desired supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

The principles governing the self-assembly of similar molecules, such as benzene-1,3,5-tricarboxamides (BTAs), offer valuable insights. BTAs are known to form one-dimensional, helical supramolecular polymers through a network of threefold hydrogen bonds. tue.nlnih.gov The stability and morphology of these assemblies can be controlled by modifying the side chains, balancing hydrophilic and hydrophobic interactions. aalto.fi Similarly, the balance between the hydrogen-bonding capabilities of the diamine and the hydrophobic nature of the methoxypropyl chain in this compound derivatives would be critical in determining the final assembled structure.

The potential intermolecular interactions that could govern the supramolecular assembly of a hypothetical functionalized derivative of this compound are summarized in the table below.

| Interacting Groups | Type of Interaction | Potential Role in Supramolecular Assembly |

| Amine (N-H) & Amine (N) | Hydrogen Bonding (N-H···N) | Formation of linear chains or cyclic motifs. |

| Amine (N-H) & Methoxy (O) | Hydrogen Bonding (N-H···O) | Inter- and intramolecular links, influencing conformation. |

| Benzene Ring & Benzene Ring | π-π Stacking | Stabilization of columnar or layered structures. |

| Methoxypropyl Chain | van der Waals Forces / Hydrophobic Effect | Driving aggregation and influencing packing density. |

Detailed research findings on specific derivatives would be necessary to fully elucidate the complex interplay of these forces and the resulting supramolecular structures. However, the foundational chemistry of the o-phenylenediamine scaffold suggests that this compound and its derivatives are promising candidates for the rational design of novel self-organizing materials.

Computational and Theoretical Studies on N1 3 Methoxypropyl Benzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules. However, for N1-(3-Methoxypropyl)benzene-1,2-diamine, specific computational data is not available. The following subsections outline the types of studies that are needed to build a comprehensive theoretical profile of this compound.

Conformational Analysis and Energetics

The methoxypropyl side chain of this compound introduces conformational flexibility. A thorough conformational analysis would identify the most stable three-dimensional structures of the molecule and the energy barriers between different conformers. This information is vital for understanding its physical properties and how it might bind to other molecules. Computational methods such as potential energy surface scans and geometry optimizations would be employed to determine the relative energies of various rotational isomers.

Spectroscopic Property Prediction

Computational chemistry can also predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and provide a more detailed understanding of its vibrational and electronic characteristics. To date, no such predictive studies for this compound have been published.

Reaction Mechanism Elucidation via Computational Methods

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic routes. Computational methods are invaluable for mapping out the intricate details of chemical transformations.

Transition State Identification

For any chemical reaction, the transition state represents the highest energy point along the reaction pathway. Identifying the geometry and energy of the transition state is crucial for calculating the activation energy, which determines the reaction rate. Computational techniques can be used to locate these fleeting structures, providing a level of detail that is often inaccessible through experimental means alone.

Reaction Coordinate Mapping

Mapping the reaction coordinate involves tracing the entire energy profile of a reaction from reactants to products, passing through any transition states and intermediates. This provides a comprehensive picture of the reaction mechanism. Such studies would be particularly insightful for reactions where this compound acts as a precursor for more complex molecules, such as heterocycles.

Table 2: Potential Computational Approaches for Studying this compound

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure, Conformational Analysis, Spectroscopic Prediction | Molecular orbital energies, relative conformer stabilities, predicted IR/NMR spectra |

| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra Prediction | Electronic transition energies and oscillator strengths |

| Transition State Searching Algorithms (e.g., QST2, QST3) | Reaction Mechanism Studies | Geometries and energies of transition states |

Ligand Field Theory and Molecular Orbital Theory Applications to Metal Complexes

The study of this compound in coordination chemistry provides a rich ground for the application of Ligand Field Theory (LFT) and Molecular Orbital Theory (MOT). These theoretical frameworks are essential for understanding the electronic structure, bonding, and properties of the metal complexes it forms. While specific experimental and computational studies on the metal complexes of this compound are not extensively documented in publicly available literature, the principles of LFT and MOT can be applied by considering the behavior of similar bidentate N-donor ligands, particularly derivatives of o-phenylenediamine (B120857).

This compound acts as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the diamine group. The presence of the electron-donating 3-methoxypropyl group on one of the nitrogen atoms and the aromatic benzene (B151609) ring influences the ligand's electronic properties and, consequently, the nature of the metal-ligand bond.

Ligand Field Theory (LFT) , an extension of crystal field theory, describes the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.orgbritannica.com When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is influenced by the nature of the ligand.

The two nitrogen donor atoms of this compound create a ligand field that splits the metal d-orbitals into different energy levels. For an octahedral complex, these would be the t2g and eg sets. The strength of the ligand field determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties. libretexts.org The N-alkylation with the 3-methoxypropyl group can subtly alter the ligand field strength compared to the parent o-phenylenediamine. The inductive effect of the alkyl group can increase the electron density on the coordinating nitrogen, potentially leading to a stronger ligand field.

The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, can be used to predict the relative field strength of this ligand. youtube.com Amine ligands are generally considered to be of intermediate strength. The specific placement of this compound in this series would require experimental determination through techniques like UV-Vis spectroscopy.

| Metal Ion (dn) | Predicted Spin State | Expected d-orbital Splitting (Δo) | Potential Spectroscopic Features |

| Cr(III) (d3) | Low Spin | Moderate | Multiple absorption bands in the visible region |

| Fe(II) (d6) | High or Low Spin | Dependent on metal charge and other ligands | Spin-crossover behavior possible |

| Co(III) (d6) | Low Spin | Large | Strong ligand field, diamagnetic behavior |

| Ni(II) (d8) | High Spin | Moderate | Typically three spin-allowed d-d transitions |

| Cu(II) (d9) | --- | Moderate | Jahn-Teller distortion expected, broad absorption band |

Molecular Orbital Theory (MOT) provides a more comprehensive picture of the bonding in metal complexes by considering the overlap of metal and ligand orbitals to form molecular orbitals (MOs). uoanbar.edu.iqlibretexts.org For a complex with this compound, the nitrogen lone pairs form σ-bonds with the appropriate metal d-orbitals (e.g., dz² and dx²-y² in an octahedral field).

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling the electronic structure of such complexes. nih.gov DFT can be used to calculate the energies and compositions of the molecular orbitals, predict the geometry of the complex, and simulate its electronic spectra. tandfonline.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Solvent Effects: The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions at an atomic level. easychair.org The molecule has both hydrophobic (the benzene ring and the propyl chain) and hydrophilic (the amine groups and the ether oxygen) regions.

In a polar protic solvent like water or methanol, the amine groups and the ether oxygen can form hydrogen bonds with the solvent molecules. MD simulations can quantify the strength and lifetime of these hydrogen bonds, revealing how the solvent structures itself around the solute molecule. rsc.org This "solvation shell" can, in turn, affect the reactivity and conformational preferences of the diamine.

In a nonpolar solvent like toluene (B28343) or hexane, the hydrophobic benzene ring and alkyl chain will have more favorable interactions with the solvent. MD simulations can illustrate how the molecule might adopt a conformation that maximizes these interactions while minimizing unfavorable contacts between the polar amine groups and the nonpolar solvent.

Dynamic Behavior: this compound possesses conformational flexibility, primarily due to the rotatable bonds in the 3-methoxypropyl side chain. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. researchgate.net

Key dynamic behaviors that could be investigated include:

Rotation of the 3-methoxypropyl chain: The orientation of this chain relative to the benzene ring can be explored.

Inversion of the nitrogen atoms: The amine groups can undergo inversion, and the rate of this process can be estimated.

Intramolecular hydrogen bonding: The possibility of a hydrogen bond forming between one of the amine protons and the ether oxygen of the methoxypropyl group can be investigated.

| Parameter | Water (Polar Protic) | Toluene (Nonpolar Aromatic) | Chloroform (Polar Aprotic) |

| Primary Interactions | Hydrogen bonding at NH2 and ether O | π-π stacking with benzene ring | Dipole-dipole interactions |

| Expected Solvation Shell Structure | Ordered water molecules around polar groups | Less defined, preference for aromatic stacking | Oriented solvent dipoles around polar groups |

| Predicted Conformational Preference | More compact conformations to minimize hydrophobic exposure | Extended conformations to maximize solvent interactions | Intermediate, influenced by specific dipole interactions |

| Potential for Aggregation | Low, due to strong solute-solvent interactions | Higher, driven by π-π stacking and hydrophobic effects | Moderate, dependent on concentration |

By simulating the system at different temperatures and pressures, MD can also provide information on thermodynamic properties such as the diffusion coefficient of the molecule in various solvents. researchgate.net For its metal complexes, MD simulations could be used to study the stability of the coordination sphere, the dynamics of ligand exchange, and the influence of the solvent on the complex's structure and reactivity.

Analytical and Spectroscopic Methodologies for N1 3 Methoxypropyl Benzene 1,2 Diamine Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and purification of N1-(3-Methoxypropyl)benzene-1,2-diamine from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the compound's polarity, reversed-phase HPLC is the most common approach. thermofisher.com A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the polar starting materials, the desired product, and any non-polar byproducts. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but typical set of starting parameters for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, primary aromatic amines like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. thermofisher.comnih.gov Therefore, a derivatization step is required to convert the amine functional groups into less polar, more volatile moieties. sigmaaldrich.com

A common derivatization technique is silylation, where the active hydrogens on the amine groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comomicsonline.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting silylated derivative is more volatile and exhibits better chromatographic behavior, allowing for separation on a standard non-polar GC column (e.g., HP-5MS). omicsonline.org The mass spectrometer then provides fragmentation patterns that can confirm the structure of the derivative and, by extension, the original molecule.

Table 2: Typical GC-MS Parameters for the Analysis of a Silylated Derivative of this compound

| Parameter | Value/Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-550 m/z |

This table outlines representative conditions for the GC-MS analysis of a derivatized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous confirmation of its chemical structure. uobasrah.edu.iq

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of this compound would exhibit characteristic signals for the aromatic protons, the protons of the methoxypropyl side chain, and the amine protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically 6.5-7.5 ppm). The protons of the methoxypropyl group would show distinct signals: a triplet for the terminal methyl group of the methoxy (B1213986) moiety, and multiplets for the three methylene (B1212753) groups, with chemical shifts influenced by their proximity to the nitrogen and oxygen atoms. The amine protons (NH and NH2) would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.5 - 7.0 | m | 4H |

| Amine NH₂ | ~3.5 | br s | 2H |

| Amine NH | ~4.5 | br s | 1H |

| -OCH₃ | ~3.3 | s | 3H |

| -O-CH₂- | ~3.5 | t | 2H |

| -N-CH₂- | ~3.1 | t | 2H |

| -CH₂-CH₂-CH₂- | ~1.9 | p | 2H |

This table presents predicted chemical shifts and multiplicities based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The aromatic carbons would appear in the downfield region (110-150 ppm), while the aliphatic carbons of the methoxypropyl side chain would be found in the upfield region (20-70 ppm).

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR techniques are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule, such as the attachment of the methoxypropyl chain to the diamine ring. omicsonline.org

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structure of this compound can be confirmed.

This compound, with its two adjacent amine groups, can act as a bidentate ligand, forming complexes with metal ions. nih.gov NMR spectroscopy is a valuable tool for studying these ligand-metal interactions in solution. nih.gov

NMR titration is a common method where a solution of a metal salt is incrementally added to an NMR tube containing the ligand, and a ¹H NMR spectrum is acquired after each addition. acs.org The binding of the metal ion to the diamine ligand will cause changes in the chemical shifts of the protons near the binding site. Protons on the aromatic ring and the methylene group adjacent to the coordinating nitrogen atoms are particularly sensitive to this interaction. By monitoring these chemical shift changes, information about the stoichiometry of the complex and the binding affinity can be obtained. researchgate.net For paramagnetic metal ions, their presence can lead to significant broadening of the NMR signals of the coordinated ligand, which can also be used to infer binding. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C10H16N2O), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an m/z value that is extremely close to this calculated mass, confirming the elemental composition.

Table 1: Theoretical Exact Mass for this compound Isotopologues

| Isotopologue Formula | Theoretical Exact Mass (Da) |

|---|---|

| C10H16N2O | 180.1263 |

| [M+H]+ | 181.1335 |

| [M+Na]+ | 203.1154 |

Note: This table represents theoretical values. Experimental data is not currently available in the cited literature.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing molecules in solution. For this compound, ESI-MS would typically be performed in positive ion mode, where the amine functional groups are readily protonated. The resulting mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]+.

In some cases, depending on the solvent and additives, other adducts such as [M+Na]+ or [M+K]+ may also be observed. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion could be used to probe the molecular structure through collision-induced dissociation, which would likely lead to fragmentation of the methoxypropyl side chain. Studies on other N-substituted benzenamine derivatives have shown the utility of ESI-MS in characterizing similar compounds. nih.govresearchgate.net

Vibrational Spectroscopy Methodologies (IR, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR and Raman spectra would be expected to show characteristic bands for the N-H stretches of the primary and secondary amines, C-H stretches of the aromatic ring and the alkyl chain, C=C stretches of the benzene ring, and C-O stretching of the ether group. In studies of Schiff bases derived from o-phenylenediamine (B120857), sharp bands corresponding to N-H groups have been identified. mdpi.com The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed picture of the molecule's vibrational modes. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Note: This table is based on typical vibrational frequencies for the respective functional groups and does not represent specific experimental data for the target compound.

UV-Vis Spectroscopy Methodologies for Electronic Transitions and Complex Formation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is expected to show absorptions in the ultraviolet region corresponding to π-π* transitions of the benzene ring. The presence of the amino and methoxypropyl substituents will influence the exact position and intensity of these absorption bands. For instance, the UV spectrum of o-phenylenediamine shows characteristic absorptions that can be used for its characterization. researchgate.net

When this compound acts as a ligand to form metal complexes, UV-Vis spectroscopy can be a powerful tool to study the complex formation. The coordination of the diamine to a metal center typically results in a shift of the absorption bands (either a bathochromic or hypsochromic shift) and potentially the appearance of new charge-transfer bands.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) |

|---|---|

| π-π* (aromatic) | ~200-250 |

Note: This table provides an estimated range based on the chromophores present in the molecule. Specific experimental data is not available.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a compound, i.e., its ability to be oxidized or reduced. For this compound, the aromatic diamine moiety is susceptible to oxidation.

A cyclic voltammogram of this compound would likely show an irreversible oxidation wave corresponding to the oxidation of the diamine. The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule. The presence of the electron-donating amino and methoxypropyl groups would be expected to lower the oxidation potential compared to unsubstituted benzene. Studies on the voltammetric behavior of dihydroxybenzenes and other aromatic compounds provide a framework for understanding the expected redox behavior of this compound. mdpi.comresearchgate.net The formation of metal complexes with this ligand would also alter its electrochemical behavior, which can be monitored by CV. jocpr.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N1-(3-Methoxypropyl)benzene-1,3-diamine |

| o-phenylenediamine |

| N-(1,3-diphenylallyl)benzenamine |

| 1,5-diphenylpenta-1,4-dien-3-one |

| 1,2-dihydroxybenzene |

| 1,4-dihydroxybenzene |

| Copper(II) complex of (E)-4-(2-(4-methoxyphenyl) diazenyl) benzene 1, 3 diol |

| N1-(3-methoxyphenyl)benzene-1,4-diamine |

Future Research Directions and Emerging Paradigms for N1 3 Methoxypropyl Benzene 1,2 Diamine

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel molecules with tailored properties. researchgate.netnih.gov For N1-(3-Methoxypropyl)benzene-1,2-diamine and its derivatives, these computational tools offer a pathway to accelerate research and development. AI/ML algorithms can be trained on existing chemical datasets to predict the physicochemical properties, reactivity, and potential biological activity of new, unsynthesized compounds. acs.orgnih.gov

Predictive models can be developed to explore the vast chemical space around the this compound scaffold. By systematically modifying the substituents on the benzene (B151609) ring or altering the methoxypropyl side chain, machine learning models can identify derivatives with enhanced characteristics for specific applications. acs.org For instance, quantitative structure-activity relationship (QSAR) models could predict the potential of derivatives as pharmaceutical agents or as components in advanced materials. nih.gov This in-silico screening process significantly reduces the time and resources required for experimental synthesis and testing.

Furthermore, generative AI models can be employed for the de novo design of molecules based on desired functionalities. nih.gov By providing a set of target properties, such as specific binding affinities for a biological target or desired electronic properties for a material, generative algorithms can propose novel molecular structures related to this compound that have a high probability of exhibiting these characteristics. This approach opens up new avenues for discovering innovative compounds that might not be conceived through traditional chemical intuition alone.

| Step | Description | AI/ML Tool | Potential Outcome |

| 1 | Data Curation | - | A comprehensive database of known aromatic amines and their properties. |

| 2 | Model Training | Predictive QSAR, Deep Neural Networks | A predictive model for a target property (e.g., binding affinity, electronic conductivity). |

| 3 | Virtual Screening | High-throughput virtual screening | A ranked list of promising this compound derivatives. |

| 4 | De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Novel molecular structures with optimized properties. |

| 5 | Synthesis & Validation | - | Experimental confirmation of the predicted properties. |

Sustainable Synthesis and Circular Economy Approaches for this compound

The principles of green chemistry and the circular economy are increasingly influencing the synthesis of chemical compounds. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic routes. Traditional methods for synthesizing substituted diamines can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. bohrium.com

Green chemistry approaches aim to mitigate these issues by utilizing renewable feedstocks, employing catalytic methods, and minimizing waste generation. rasayanjournal.co.inbeilstein-journals.org For the synthesis of this compound, research could explore biocatalytic methods, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. nih.gov Additionally, the use of greener solvents, such as water or bio-derived solvents, and energy-efficient reaction conditions, like microwave-assisted synthesis, can significantly reduce the environmental impact of the production process. nih.gov

From a circular economy perspective, the focus extends to the entire lifecycle of the compound. This includes designing synthetic pathways that utilize waste streams from other industrial processes as starting materials. Furthermore, research into the biodegradability and recyclability of this compound and materials derived from it will be crucial. The development of methods to recover and reuse the compound or its degradation products would contribute to a more circular chemical industry. nih.gov

Potential sustainable synthesis strategies for this compound could include:

| Strategy | Description | Potential Benefits |

| Biocatalysis | Use of enzymes for key synthetic steps. | High selectivity, mild reaction conditions, reduced waste. |

| Catalytic Hydrogenation | Employing efficient and recyclable catalysts for the reduction of a nitro-aromatic precursor. | High atom economy, avoidance of stoichiometric reducing agents. mdpi.com |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, better process control, easier scale-up. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels, lower carbon footprint. nih.gov |

Bio-inspired Catalysis and Materials Science Research

The structural motif of this compound, featuring two adjacent amino groups with different steric and electronic environments, makes it an interesting candidate for applications in bio-inspired catalysis and materials science. The vicinal diamine functionality is a key component in many biologically active molecules and ligands for catalytic processes. nih.gov

In the realm of catalysis, this compound and its derivatives could serve as ligands for transition metal catalysts. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate complex. The specific substituents on the diamine can be tuned to modulate the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity in various organic transformations. mdpi.com Research in this area could lead to the development of novel catalysts for asymmetric synthesis, a critical area in the pharmaceutical industry.

In materials science, functionalized phenylenediamines are utilized as building blocks for high-performance polymers and functional materials. For example, poly(phenylenediamine)s have been investigated for their applications in supercapacitors and as adsorbents for environmental remediation due to their unique electronic properties and porous structures. rsc.orgnih.gov The incorporation of the methoxypropyl group in this compound could impart specific properties to the resulting polymers, such as improved solubility or self-assembly characteristics. Functionalization of materials like graphene with such diamines has also shown promise in enhancing their electrochemical performance. researchgate.net

| Research Area | Potential Application of this compound | Key Features |

| Bio-inspired Catalysis | Chiral ligand for asymmetric catalysis. | Vicinal diamine motif, tunable electronic and steric properties. mdpi.com |

| Materials Science | Monomer for high-performance polymers (e.g., polyimides, polyamides). | Thermal stability, mechanical strength, specific solubility. |

| Functional Materials | Component in conductive polymers or porous materials. | Redox activity, potential for creating porous architectures. rsc.org |

This compound in Interdisciplinary Scientific Research

The unique chemical structure of this compound positions it at the intersection of several scientific disciplines, offering opportunities for interdisciplinary research. Its potential applications are not confined to a single field but can be explored through collaborations between chemists, biologists, materials scientists, and engineers.

In medicinal chemistry, the benzene-1,2-diamine scaffold is a common feature in many biologically active compounds. mdpi.com The specific substitution pattern of this compound could lead to novel pharmacological properties. Interdisciplinary studies involving computational modeling, chemical synthesis, and biological screening could uncover its potential as a lead compound for drug discovery.

In the field of sensor technology, aromatic diamines can be used to develop chemical sensors. The amino groups can interact with specific analytes, leading to a detectable change in an optical or electronic signal. The methoxypropyl side chain could be modified to enhance the selectivity and sensitivity of the sensor for a particular target molecule.

Furthermore, the compound's ability to form complexes with metal ions could be exploited in environmental science for the detection and removal of heavy metal pollutants. The development of new materials based on this compound for water purification is another promising area for interdisciplinary research. nih.gov

Overcoming Current Research Challenges and Limitations